REACTION_CXSMILES
|
C(O)C.Cl[C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH3:16])[CH:13]=2)[NH:8][C:7](=C=O)[C:6]=1OCC.[H][H].C1C(=O)[N:28](I)[C:26](=[O:27])C1>[Pd].O.C(N(CC)CC)C>[CH3:16][O:15][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:26]([NH2:28])=[O:27])=[CH:5]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Name
|
|
Quantity
|
380 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
4-chloro-3-ethoxy-carbonyl-6-methoxyquinoline
|
Quantity
|
49.2 kg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(NC2=CC=C(C=C12)OC)=C=O)OCC
|
Name
|
|
Quantity
|
1.91 kg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18.65 kg
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is then stirred at 25° C. over a period of 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C
|
Type
|
FILTRATION
|
Details
|
the reaction medium is then filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
WASH
|
Details
|
The filter is then rinsed with ethanol
|
Type
|
ADDITION
|
Details
|
The filtrate is poured over 750 kg of an aqueous ammonia solution
|
Type
|
CUSTOM
|
Details
|
The ethanol is then removed by distillation under reduced pressure at a temperature not
|
Type
|
CUSTOM
|
Details
|
exceeding 40-45° C
|
Type
|
CUSTOM
|
Details
|
The suspension thus obtained
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours at this temperature
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried at 60-65° C. under reduced pressure until a constant weight
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=C(C=NC2=CC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.5 kg | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |